N-(3,4,5-trimethoxybenzyl)aniline
Overview
Description
N-(3,4,5-trimethoxybenzyl)aniline is a chemical compound with the molecular formula C16H19NO3 . It is also known by other synonyms such as N-phenyl-N-(3,4,5-trimethoxybenzyl)amine and Benzenemethanamine .
Synthesis Analysis
The synthesis of this compound has been discussed in various scientific papers . For instance, a series of water-soluble this compound salts have been synthesized where the olefinic bridge of the stilbenes is replaced by an aminomethylene hydrochloride moiety .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H19NO3 . The molecular weight of this compound is 273.33 .Scientific Research Applications
Antitubulin and Cytotoxic Activity
N-(3,4,5-trimethoxybenzyl)aniline derivatives have shown potential as cytotoxic and antimitotic agents, particularly in cancer research. They inhibit tubulin polymerization, which is crucial for cell division. For example, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride has been identified as a promising compound due to its potent cytotoxicity against various cancer cell lines and significant antitubulin activity (Cushman, He, Lin, & Hamel, 1993).
Microtubule-Binding Agents
Research has also been conducted on analogs of combretastatin A-4, where compounds like 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline displayed significant activity in microtubule-binding, a process critical for cell division and cancer treatment (Odlo et al., 2010).
Preparation of Antibacterial Agents
The chemical structure of this compound is instrumental in synthesizing antibacterial agents like trimethoprim. Efficient and simple methods have been developed for the synthesis of trimethoprim from related compounds, emphasizing the significance of this chemical structure in pharmaceutical preparations (Ji et al., 2013).
Alzheimer's Disease Treatment
Novel hybrids containing N-(4-phenoxybenzyl)aniline, with trimethoxybenzene substituents, have shown potential in treating Alzheimer's disease. They demonstrate inhibitory activity against acetylcholinesterase, a key enzyme in Alzheimer's, and show promise in improving learning and memory in vivo (Srivastava, Tripathi, Sharma, & Shrivastava, 2019).
Spectroscopy and Physicochemical Properties
Studies on compounds like 3,4,5-Trimethoxy N-(salicylidene) aniline have provided insights into their spectroscopic properties, which are crucial for understanding their behavior and interaction in various chemical and biological processes (Guillaume et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDFNAUENSDHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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